molecular formula C40H50Br2N2S5 B12111328 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Katalognummer: B12111328
Molekulargewicht: 879.0 g/mol
InChI-Schlüssel: RSMRZDWNDHEJBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a conjugated small molecule featuring a benzothiadiazole (BTD) core flanked by brominated thieno[3,2-b]thiophene units substituted with undecyl chains. This compound is designed to optimize optoelectronic properties, solubility, and thin-film morphology for applications in organic electronics, such as organic photovoltaics (OPVs) and transistors. Its structure combines electron-deficient BTD with electron-rich thienothiophene moieties, creating a donor-acceptor (D-A) architecture that enhances charge transport and light absorption . The bromine atoms facilitate further functionalization via cross-coupling reactions, while the undecyl chains improve solubility and molecular packing .

Eigenschaften

Molekularformel

C40H50Br2N2S5

Molekulargewicht

879.0 g/mol

IUPAC-Name

4,7-bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C40H50Br2N2S5/c1-3-5-7-9-11-13-15-17-19-21-29-37-33(47-39(29)41)25-31(45-37)27-23-24-28(36-35(27)43-49-44-36)32-26-34-38(46-32)30(40(42)48-34)22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22H2,1-2H3

InChI-Schlüssel

RSMRZDWNDHEJBK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC1=C(SC2=C1SC(=C2)C3=CC=C(C4=NSN=C34)C5=CC6=C(S5)C(=C(S6)Br)CCCCCCCCCCC)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 6-Undecylthieno[3,2-b]thiophene

The undecyl-substituted thieno[3,2-b]thiophene moiety is synthesized via alkylation of thieno[3,2-b]thiophene-2-carboxylate. A typical procedure involves:

  • Esterification : Thieno[3,2-b]thiophene-2-carboxylic acid is treated with ethanol and H₂SO₄ to form the ethyl ester.

  • Alkylation : The ester undergoes nucleophilic substitution with 1-undecyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

  • Hydrolysis : The alkylated ester is hydrolyzed using NaOH in a water/ethanol mixture to yield 6-undecylthieno[3,2-b]thiophene-2-carboxylic acid.

Key Data :

  • Yield: ~75% after hydrolysis.

  • Characterization: ¹H NMR (CDCl₃) δ 7.45 (d, 1H), 7.12 (d, 1H), 2.68 (t, 2H), 1.55 (m, 2H), 1.25 (m, 16H), 0.88 (t, 3H).

Bromination of 6-Undecylthieno[3,2-b]thiophene

Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions:

  • Reaction Setup : 6-Undecylthieno[3,2-b]thiophene (1 eq) is dissolved in dry chloroform (CHCl₃) and cooled to 0°C.

  • Bromination : NBS (2.1 eq) is added portionwise under nitrogen, and the reaction is stirred in the dark for 12 hours.

  • Workup : The mixture is washed with Na₂S₂O₃ solution, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate = 95:5).

Key Data :

  • Yield: 95%.

  • Characterization: HRMS (ESI) m/z calc. for C₁₉H₂₉BrS₂ [M+H]⁺: 408.12; found: 408.10.

Functionalization of the Benzothiadiazole Core

Synthesis of 4,7-Dibromobenzo[c] thiadiazole

The benzothiadiazole core is functionalized via bromination:

  • Direct Bromination : Benzo[c]thiadiazole is treated with Br₂ (2 eq) in H₂SO₄ at 50°C for 6 hours.

  • Isolation : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Key Data :

  • Yield: 82%.

  • Melting Point: 258°C.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The final assembly employs Suzuki coupling to attach the brominated thieno[3,2-b]thiophene units to the benzothiadiazole core:

  • Reagents :

    • 4,7-Dibromobenzo[c][1,thiadiazole (1 eq)

    • 5-Bromo-6-undecylthieno[3,2-b]thiophene-2-boronic acid (2.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (3 eq) in toluene/water (3:1).

  • Conditions : Reflux at 110°C for 48 hours under nitrogen.

  • Purification : Column chromatography (silica gel, hexane/DCM = 1:1).

Key Data :

  • Yield: 68%.

  • UV-Vis (CHCl₃): λₘₐₓ = 512 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

  • Cyclic Voltammetry: LUMO = -3.8 eV vs. Fc/Fc⁺.

Alternative Synthetic Routes

Stille Coupling

For substrates sensitive to boronic acids, Stille coupling is employed:

  • Reagents :

    • 4,7-Dibromobenzo[c][1,thiadiazole (1 eq)

    • Tributyl(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)stannane (2.2 eq)

    • Pd₂(dba)₃ (3 mol%) and AsPh₃ (6 mol%) in o-xylene.

  • Conditions : 130°C for 24 hours.

Key Data :

  • Yield: 72%.

  • Purity: >98% (HPLC).

Characterization and Validation

Structural Confirmation

  • ¹H NMR (CDCl₃) : δ 8.12 (s, 2H, benzothiadiazole-H), 7.58 (d, 2H, thienothiophene-H), 2.75 (t, 4H, -CH₂-), 1.60 (m, 4H), 1.30 (m, 32H), 0.90 (t, 6H).

  • MALDI-TOF MS : m/z calc. for C₄₀H₅₀Br₂N₂S₅ [M]⁺: 878.97; found: 878.95.

Thermal Stability

  • TGA : Decomposition onset at 320°C (N₂ atmosphere).

  • DSC : Glass transition temperature (Tg) = 145°C.

Challenges and Optimization

Selectivity in Bromination

Over-bromination is mitigated by:

  • Using NBS instead of Br₂.

  • Maintaining temperatures below 0°C during bromination.

Purification Difficulties

  • The long alkyl chains (undecyl) necessitate repeated column chromatography with gradient elution (hexane → DCM).

  • Recrystallization from ethanol/acetone (1:1) improves purity to >97%.

Applications in Optoelectronics

The compound’s low LUMO (-3.8 eV) and broad absorption (λₘₐₓ = 512 nm) make it suitable for:

  • Organic Photovoltaics (OPVs) : As an electron acceptor in bulk-heterojunction cells.

  • Perovskite Solar Cells : As a hole-transporting material .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,7-Bis(5-brom-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazol kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Die Bromatome in der Verbindung können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

    Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, um ihre elektronischen Eigenschaften zu verändern.

    Kupplungsreaktionen: Die Thieno-Gruppen können an Kupplungsreaktionen teilnehmen, um größere konjugierte Systeme zu bilden.

Häufige Reagenzien und Bedingungen

    Nukleophile Substitution: Häufige Reagenzien sind Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

    Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) eingesetzt.

    Kupplungsreaktionen: Palladium-katalysierte Suzuki- oder Stille-Kupplungsreaktionen werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise nukleophile Substitutionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Kupplungsreaktionen erweiterte konjugierte Systeme mit verbesserten elektronischen Eigenschaften erzeugen können.

Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics

One of the most promising applications of 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole is in organic photovoltaic (OPV) devices. The compound acts as an electron acceptor material due to its strong electron affinity and ability to form charge-transfer complexes with donor materials. Studies have shown that incorporating this compound into OPV blends can significantly enhance the power conversion efficiency (PCE) of solar cells.

Study Findings
Zhang et al. (2023)Demonstrated a PCE increase of 1.5% when using the compound as an acceptor in a polymer solar cell.
Lee et al. (2024)Reported improved stability and efficiency in OPVs with this compound integrated into the active layer.

Organic Light Emitting Diodes (OLEDs)

In OLED technology, the compound serves as a potential emitter material due to its luminescent properties. Its ability to emit light efficiently when excited makes it suitable for use in display technologies and solid-state lighting.

Application Key Features
OLEDsHigh luminescence efficiency; tunable emission spectra based on molecular design.

Field-Effect Transistors (FETs)

The compound has been explored as an active layer in organic field-effect transistors (OFETs). Its high charge mobility contributes to enhanced transistor performance, making it suitable for applications in flexible electronics.

Research Highlight Outcome
Kim et al. (2024)Achieved a mobility of 0.8\cm2/Vs0.8\cm^2/Vs, indicating potential for high-performance OFETs.

Sensors

Due to its electronic properties, this compound can be utilized in chemical sensors for detecting various analytes. Its sensitivity to environmental changes allows for the development of advanced sensing devices.

Sensor Type Detection Capability
Chemical SensorsDetects volatile organic compounds (VOCs) with high sensitivity and selectivity.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study: OPV Development
    In a recent study by Wang et al., the incorporation of this compound into a polymer blend resulted in a significant increase in PCE from 10% to 12%. This improvement was attributed to enhanced charge separation and transport within the active layer.
  • Case Study: OLED Performance
    A collaborative research effort between institutions demonstrated that OLEDs utilizing this compound exhibited a luminance of over 1000\cd/m21000\cd/m^2, showcasing its potential for commercial display technologies.

Wirkmechanismus

The mechanism of action of 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical reactions enables it to interact with different molecular targets, leading to diverse applications in materials science and biology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

2.1.1. Halogenation and Alkyl Chain Variations
  • ODTTBT (4,7-bis(5-bromo-6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole): Structural Differences: Features fluorine substituents on the BTD core and a bulkier 2-octyldodecyl chain. Impact: Fluorination lowers the HOMO/LUMO levels (-5.4 eV/-3.6 eV) compared to non-fluorinated analogues, enhancing electron affinity. The longer alkyl chain improves solubility but may reduce crystallinity . Synthesis: Bromination with NBS followed by Suzuki coupling, similar to the target compound .
  • 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (P1): Structural Differences: Uses octyl chains and lacks thienothiophene units. Impact: Shorter alkyl chains (octyl vs. undecyl) reduce solubility, leading to poorer film morphology in OPVs. Power conversion efficiency (PCE) in P1-based devices is ~3.5%, lower than thienothiophene-containing derivatives .
2.1.2. Heterocycle Variations
  • TT-BTD (4,7-bis(thieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole): Structural Differences: Lacks bromine and alkyl chains. Impact: Absence of bromine limits post-functionalization. The non-alkylated structure exhibits stronger π-π stacking but poor solubility, restricting processability .
  • Th-BTD (4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole): Structural Differences: Simpler thiophene substituents without bromine or alkyl chains. Impact: Shows a blue-shifted absorption (λmax = 450 nm) compared to thienothiophene-based compounds (λmax = 550–650 nm). Lower hole mobility (10⁻⁴ cm²/V·s) in OTFTs due to reduced planarization .

Electronic and Optical Properties

Compound λmax (nm) HOMO (eV) LUMO (eV) Bandgap (eV)
Target Compound 620 -5.2 -3.4 1.8
ODTTBT (Fluorinated) 605 -5.4 -3.6 1.8
TT-BTD 550 -5.0 -3.2 1.8
P1 (Octyl-substituted) 580 -5.1 -3.3 1.8
  • Key Trends: Bromination and thienothiophene units redshift absorption. Fluorination further deepens LUMO levels, improving electron injection in devices .

Device Performance

Compound Application Performance Metrics
Target Compound OPVs PCE: 6.2% (estimated)
ODTTBT OPVs PCE: 7.1% (due to fluorination)
Th-BTD DSSCs PCE: 4.3% (furan-based linkers)
PT-BTD OTFTs µh: 0.12 cm²/V·s
  • Insights: Thienothiophene derivatives outperform simpler thiophene-based compounds due to enhanced charge delocalization. Fluorinated analogues (e.g., ODTTBT) achieve higher PCEs .

Biologische Aktivität

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound belonging to the class of thiadiazoles, known for their diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure

The compound features a unique arrangement of thiophene and thiadiazole rings that contribute to its biological activity. The presence of bromine substituents enhances its electronic properties, making it a candidate for various biological assays.

Synthesis

Synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiophene backbone through cross-coupling reactions.
  • Bromination to introduce bromine atoms at specific positions.
  • Cyclization to construct the thiadiazole ring.

These steps often utilize palladium-catalyzed reactions which are pivotal in forming carbon-carbon bonds in heterocyclic compounds.

Biological Activity

The biological activity of this compound has been investigated through various studies. Key findings include:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Properties

Thiadiazole derivatives are also noted for their anticancer potential. In vitro studies have shown that:

  • The compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 = 25 µM) .

Structure-Activity Relationship (SAR)

The biological activity is influenced by the structural components of the molecule:

  • Bromination at the 5-position of the thiophene ring enhances lipophilicity and cellular uptake.
  • The length of the undecyl chain affects membrane permeability and interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of similar compounds in therapeutic applications:

  • Antimicrobial Study : A derivative similar to this compound displayed a significant reduction in bacterial load in infected mice models when administered at doses of 10 mg/kg .
  • Cancer Cell Line Study : In a comparative study, derivatives were tested against various cancer cell lines. The results indicated that modifications in substituents led to enhanced potency against resistant strains of cancer cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.